4-bromo-2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate
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Overview
Description
4-BROMO-2-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound that features a combination of brominated aromatic rings and a dihydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable aromatic precursor, followed by the introduction of the dihydro-1,4-benzodioxin moiety through a series of condensation and substitution reactions. The final step often involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromine atoms in the aromatic rings can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-BROMO-2-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized organic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dihydro-1,4-benzodioxin moiety can play a crucial role in these interactions, providing specific binding affinities and selectivities.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-FLUOROBENZOATE: Similar in structure but with a fluorine atom instead of the dihydro-1,4-benzodioxin moiety.
2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL BENZOATE: Lacks the bromine atoms but retains the dihydro-1,4-benzodioxin moiety.
Uniqueness
The uniqueness of 4-BROMO-2-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE lies in its combination of brominated aromatic rings and the dihydro-1,4-benzodioxin moiety. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C23H16Br2N2O5 |
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Molecular Weight |
560.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H16Br2N2O5/c24-16-7-5-14(6-8-16)23(29)32-18-10-9-17(25)11-15(18)12-26-27-22(28)21-13-30-19-3-1-2-4-20(19)31-21/h1-12,21H,13H2,(H,27,28)/b26-12+ |
InChI Key |
RGXQBERRYJWVJD-RPPGKUMJSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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